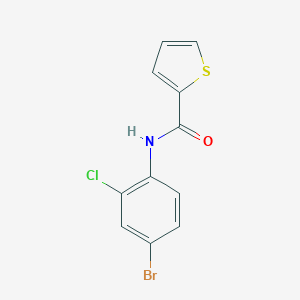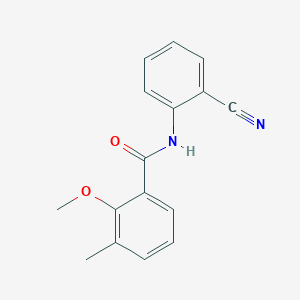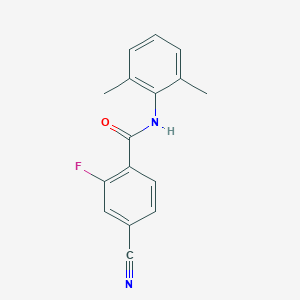![molecular formula C26H22N2O4S B250757 N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B250757.png)
N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, a benzyloxy group, a methoxyphenyl group, and a thiophenecarboxamide group, making it a molecule of interest for its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
-
Formation of the Benzyloxybenzoyl Intermediate: : This step involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde. This intermediate is then oxidized to 4-benzyloxybenzoic acid using an oxidizing agent like potassium permanganate.
-
Amidation Reaction: : The 4-benzyloxybenzoic acid is then reacted with 4-amino-2-methoxyphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the intermediate N-(4-benzyloxybenzoyl)-4-amino-2-methoxyphenylamine.
-
Thiophene Carboxylation: : The final step involves the reaction of the intermediate with 2-thiophenecarboxylic acid chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further reactions.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for drug design and development.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features can impart desirable characteristics to these materials, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoyl and thiophenecarboxamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[4-(benzyloxy)benzoyl]amino}-2-hydroxyphenyl)-2-thiophenecarboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methylphenyl)-2-thiophenecarboxamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-{4-[4-(BENZYLOXY)BENZAMIDO]-2-METHOXYPHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and therapeutic agents.
Propriétés
Formule moléculaire |
C26H22N2O4S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[(4-phenylmethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C26H22N2O4S/c1-31-23-16-20(11-14-22(23)28-26(30)24-8-5-15-33-24)27-25(29)19-9-12-21(13-10-19)32-17-18-6-3-2-4-7-18/h2-16H,17H2,1H3,(H,27,29)(H,28,30) |
Clé InChI |
SVFKAVSFSUCWDF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)

![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)
![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)

![Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250685.png)
![5-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B250687.png)

![N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxyphenyl]furan-2-carboxamide](/img/structure/B250691.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B250692.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B250696.png)
![3-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250699.png)
